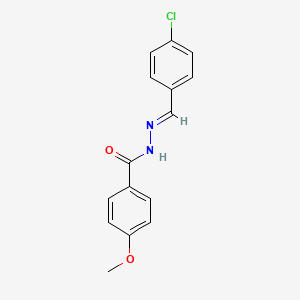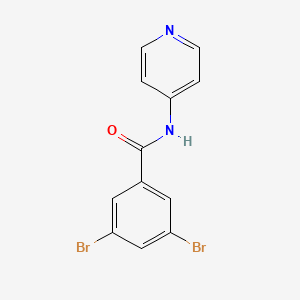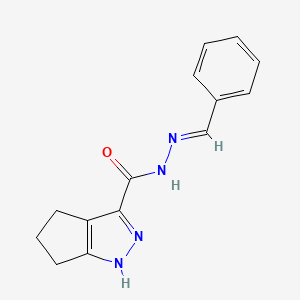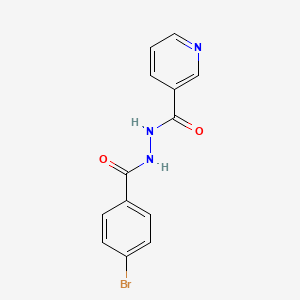
N'-(4-chlorobenzylidene)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can yield hydrazine derivatives.
Substitution: Substitution reactions can produce various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Research has investigated its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism of action of N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response . Additionally, it may act as an inhibitor of the histamine H1 receptor, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
N-(4-nitrobenzylidene)aniline: This compound has similar structural features but differs in the substituent groups, leading to different chemical and biological properties.
N-(4-chlorobenzylidene)-4-methylaniline: This compound is structurally similar but has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
N-(4-methylbenzylidene)-4-methylaniline:
Conclusion
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and ability to undergo various reactions make it a valuable building block in organic synthesis. Additionally, its potential biological activities open up possibilities for its use in medicine and industry. Further research is needed to fully explore and harness the potential of this compound.
Propriétés
Numéro CAS |
51771-22-3 |
|---|---|
Formule moléculaire |
C15H13ClN2O2 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-8-4-12(5-9-14)15(19)18-17-10-11-2-6-13(16)7-3-11/h2-10H,1H3,(H,18,19)/b17-10+ |
Clé InChI |
NSPGIVVYDHYBKH-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)

![Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11993430.png)

![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)

![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)



![9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993462.png)


![9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993488.png)
